n-(1-(Ethylamino)-1-oxopropan-2-yl)-2-hydroxy-5-methylbenzamide
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Overview
Description
n-(1-(Ethylamino)-1-oxopropan-2-yl)-2-hydroxy-5-methylbenzamide: is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an ethylamino group, a hydroxy group, and a methylbenzamide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(1-(Ethylamino)-1-oxopropan-2-yl)-2-hydroxy-5-methylbenzamide typically involves the reaction of 2-hydroxy-5-methylbenzoic acid with ethylamine and a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used coupling agents include carbodiimides such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) which facilitate the formation of the amide bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: n-(1-(Ethylamino)-1-oxopropan-2-yl)-2-hydroxy-5-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
- **Substitution
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Properties
Molecular Formula |
C13H18N2O3 |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
N-[1-(ethylamino)-1-oxopropan-2-yl]-2-hydroxy-5-methylbenzamide |
InChI |
InChI=1S/C13H18N2O3/c1-4-14-12(17)9(3)15-13(18)10-7-8(2)5-6-11(10)16/h5-7,9,16H,4H2,1-3H3,(H,14,17)(H,15,18) |
InChI Key |
FFPWLJVLCNECPV-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C(C)NC(=O)C1=C(C=CC(=C1)C)O |
Origin of Product |
United States |
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